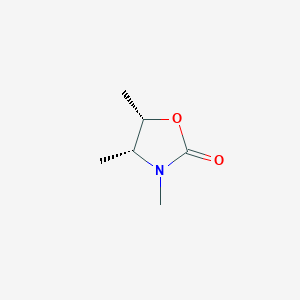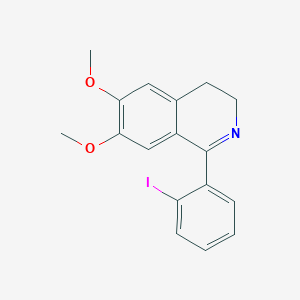
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of iodine and methoxy groups in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps. One common method starts with the iodination of a suitable precursor, such as 2-iodophenyl, followed by the introduction of methoxy groups. The final step often involves the formation of the isoquinoline ring through cyclization reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The iodine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Cyclization: Intramolecular cyclization reactions can lead to the formation of complex polycyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with various molecular targets. The presence of the iodine atom allows for halogen bonding, which can influence the compound’s binding affinity to biological targets. The methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives, such as:
1-(2-Bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Similar structure but with a bromine atom instead of iodine.
1-(2-Chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Contains a chlorine atom, leading to different reactivity and applications.
1-(2-Fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: The fluorine atom imparts unique properties compared to iodine.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can participate in unique halogen bonding interactions.
Properties
CAS No. |
143600-70-8 |
|---|---|
Molecular Formula |
C17H16INO2 |
Molecular Weight |
393.22 g/mol |
IUPAC Name |
1-(2-iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C17H16INO2/c1-20-15-9-11-7-8-19-17(13(11)10-16(15)21-2)12-5-3-4-6-14(12)18/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
FPSCMKVRGNGMEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



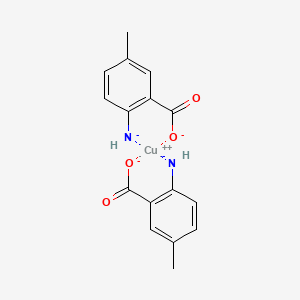
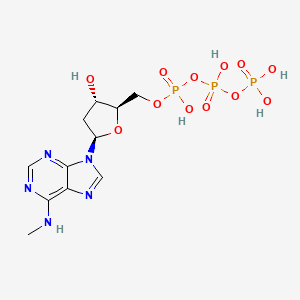

![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B12894154.png)
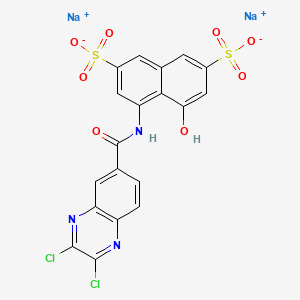
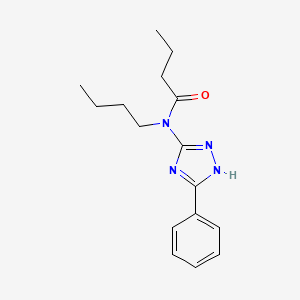
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
